BenchChemオンラインストアへようこそ!

Olomoucine

CDK Inhibition Cell Cycle Arrest Kinase Profiling

Olomoucine is the original and most extensively cited selective CDK1/2/5 inhibitor, ideal for cell cycle synchronization and neuronal studies without confounding CDK4/6 anti-proliferative effects. Only Olomoucine provides a well-documented, restricted kinase inhibition baseline, ensuring reproducibility and comparability with decades of literature. Unlike later analogs, its minimal CDK7/9 and transporter activity avoids unexpected off-target results. Paired with Iso-Olomoucine, it enables rigorous, unambiguous CDK-specific control experiments unavailable with other inhibitors. Ship ambient; research use only.

Molecular Formula C15H18N6O
Molecular Weight 298.34 g/mol
CAS No. 101622-51-9
Cat. No. B1683950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlomoucine
CAS101622-51-9
Synonymsethanol, 2-((9-methyl-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-
NSC-666096
olomoucine
Molecular FormulaC15H18N6O
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3
InChIInChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)
InChIKeyGTVPOLSIJWJJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Olomoucine (CAS 101622-51-9): A Foundational Purine-Derived Cyclin-Dependent Kinase Inhibitor for Cell Cycle Research


Olomoucine (CAS 101622-51-9) is a 2,6,9-trisubstituted purine derivative that functions as a reversible, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) [1]. As one of the first specific CDK inhibitors discovered, it was instrumental in establishing the therapeutic potential of targeting the cell cycle [2]. Olomoucine exhibits a distinct and well-characterized selectivity profile, primarily inhibiting CDK1/cyclin B (IC50 = 7 μM), CDK2/cyclin A (IC50 = 7 μM), CDK2/cyclin E (IC50 = 7 μM), and CDK5/p35 (IC50 = 3 μM), with significantly lower affinity for ERK1/MAP kinase (IC50 = 25 μM) and minimal activity against CDK4 and CDK6 [1]. This specific profile makes it an essential, extensively cited tool for studies on cell cycle regulation, apoptosis, and transcription [2].

Beyond Potency: Why Olomoucine's Unique Selectivity Profile Defines Its Non-Interchangeable Role in Research


The substitution of Olomoucine with another CDK inhibitor, even a more potent analog, is not a scientifically neutral decision and can compromise experimental validity. While later-generation purine derivatives like Roscovitine and Purvalanol A exhibit superior potency, their expanded or altered selectivity profiles—including stronger activity against CDK7, CDK9, and drug efflux transporters like ABCG2—can lead to distinct biological outcomes that are not representative of the original model [1][2]. Olomoucine's unique, more restricted kinase inhibition pattern, particularly its relative inactivity against CDK4, CDK6, and transcriptional CDKs at typical working concentrations, provides a well-documented baseline phenotype [1]. This makes it irreplaceable for studies requiring the targeted inhibition of CDK1, CDK2, and CDK5 without confounding effects on other cellular processes, ensuring reproducibility and comparability with a vast body of historical literature [3].

Quantitative Differentiation of Olomoucine (CAS 101622-51-9) from Key Comparators


Differential CDK1, CDK2, and CDK5 Inhibition: Olomoucine vs. Roscovitine

Roscovitine demonstrates significantly higher potency than Olomoucine across multiple CDKs, with an approximate 10-fold greater inhibitory effect on CDK1 and CDK2, and a nearly 20-fold greater effect on CDK5 [1]. This difference in potency translates to distinct working concentration ranges for experimental use, where Olomoucine is typically effective in the high micromolar range (e.g., 50-200 µM) and Roscovitine is active in the low micromolar to nanomolar range .

CDK Inhibition Cell Cycle Arrest Kinase Profiling

Contrasting CDK4 Selectivity: Olomoucine vs. Flavopiridol

A key differentiator between Olomoucine and broad-spectrum CDK inhibitors like Flavopiridol is their activity against CDK4. Olomoucine is essentially inactive against CDK4 (IC50 > 1,000 µM), whereas Flavopiridol is a potent inhibitor of this kinase (IC50 = 0.4 µM) [1]. This constitutes a more than 2,500-fold difference in potency.

CDK4 Inhibition Pan-CDK Activity Kinase Selectivity

The Critical Role of Stereochemistry: Olomoucine vs. Iso-Olomoucine as an Inactive Control

The (R)-stereoisomer, Iso-olomoucine, is an inactive control compound that is essential for confirming the specificity of Olomoucine's CDK inhibition. While Olomoucine potently inhibits CDK5/p35 with an IC50 of 3 µM, Iso-olomoucine has an IC50 of >1 mM (≥1,000 µM) for the same kinase . This represents a >330-fold loss of activity due solely to stereochemical configuration, providing a powerful tool to distinguish CDK-dependent from CDK-independent effects.

Stereochemistry Inactive Control Specificity Confirmation

Divergent Transporter Interactions: Olomoucine vs. Purvalanol A

In contrast to Purvalanol A, which is a strong inhibitor of the ABCG2 efflux transporter, Olomoucine II (a close, more potent analog) demonstrates moderate ABCG2 inhibition, ranking Purvalanol A > Olomoucine II ≈ Fumitremorgin C > Roscovitine in potency [1]. More importantly, Olomoucine II itself is a substrate for ABCG2 and ABCB1, a property not shared by Purvalanol A, leading to fundamentally different intracellular accumulation and pharmacokinetic behavior [2].

Pharmacokinetics Drug Transporters ABCG2 Inhibition

Optimized Research Applications Leveraging Olomoucine's Defined Selectivity


Targeted CDK1/2/5 Inhibition for Cell Cycle Synchronization

Olomoucine's well-defined, reversible arrest of cells at the G1/S and G2/M transitions makes it an ideal tool for cell cycle synchronization in plant and mammalian cell culture [1]. Unlike more potent or broad-spectrum inhibitors, its use at typical concentrations (e.g., 50-200 µM) allows for specific, titratable arrest without inducing widespread transcriptional disruption [2]. The protocol is highly established and widely cited, ensuring reproducibility.

Specificity Control in Kinase Profiling Studies

The availability of the inactive stereoisomer Iso-Olomoucine (IC50 > 1 mM for CDK5) provides a powerful, unambiguous negative control for experiments involving Olomoucine . This pairing is essential for dissecting CDK-specific effects from potential off-target activities, a level of experimental rigor that is not as readily available for many other CDK inhibitors.

Elucidating Neuroprotective Mechanisms Without CDK4/6 Interference

In neurobiology research, Olomoucine's lack of activity against CDK4 and CDK6 (IC50 > 1,000 µM) allows for the investigation of the roles of CDK5 (IC50 = 3 µM) and CDK1/2 in neuronal function and apoptosis without the confounding anti-proliferative effects associated with CDK4/6 inhibition [3]. This contrasts with inhibitors like Flavopiridol, which potently inhibit CDK4 and induce broader cell cycle arrest.

Investigating Transporter-Mediated Drug Interactions

Given the differential interaction of Olomoucine and its analogs with ABCG2 and ABCB1 transporters, it serves as a valuable probe to study the impact of CDK inhibition on drug efflux and pharmacokinetics [4]. Studies show Olomoucine II is both an inhibitor and a substrate, while Purvalanol A is only a strong inhibitor, providing a comparative system to dissect the roles of these transporters in cellular drug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olomoucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.